molecular formula C16H18N2OS B2437949 N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1218403-48-5

N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No. B2437949
CAS RN: 1218403-48-5
M. Wt: 286.39
InChI Key: SFEHPRJRTRTMBM-UHFFFAOYSA-N
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Description

“N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is another method, known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex. For instance, in the compound (E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide, the planes of the thiophene and phenyl rings are nearly perpendicular to each other, making a dihedral angle of 86.42 .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical And Chemical Properties Analysis

Thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Safety and Hazards

The safety and hazards of thiophene derivatives can vary depending on the specific compound. For example, 2-Thiopheneethylamine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

Thiophene derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-(1-thiophen-2-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11(15-7-4-8-20-15)18-16(19)14-9-12-5-2-3-6-13(12)10-17-14/h2-8,11,14,17H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEHPRJRTRTMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2CC3=CC=CC=C3CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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